molecular formula C12H9NO3S B2652081 Dibenzofuran-2-sulfonamide CAS No. 312504-99-7

Dibenzofuran-2-sulfonamide

Cat. No.: B2652081
CAS No.: 312504-99-7
M. Wt: 247.27
InChI Key: ZGPSDEFFXLRCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzofuran-2-sulfonamide is a chemical compound that contains the sulfonamide functional group . It is a derivative of dibenzofuran , which is a thermally robust compound with a convenient liquid range .


Synthesis Analysis

The synthesis of dibenzofuran derivatives has been a topic of interest in recent years . The process often starts with synthesizing dibenzofurans by creating the C–O bond of the furan ring . In the following steps, dibenzofurans are formed by cyclizing diarylether derivatives . The last part of this update concerns the construction of dibenzofurans from benzofuran or phenol derivatives .

Scientific Research Applications

Inhibition of Tumor-Associated Isozyme

Dibenzofuran-2-sulfonamide derivatives have been researched for their potential in inhibiting the tumor-associated isozyme carbonic anhydrase IX. Studies show that these compounds, including halogenated sulfonamides, exhibit significant inhibition activity, suggesting possible applications as antitumor agents. Such inhibitors display distinct profiles from classical isozymes, indicating their unique potential in cancer therapy (Ilies et al., 2003).

Mechanisms and Trends in Resistance

Sulfonamide resistance, particularly in bacteria, is a critical area of research. The study of dihydropteroate synthase, the target of sulfonamides, provides insight into the resistance mechanisms and trends. This research is significant for understanding the evolving effectiveness of sulfonamides and designing new strategies to combat bacterial resistance (Sköld, 2000).

Bioorthogonal Release of Sulfonamides

Research into the bioorthogonal release of sulfonamides, including derivatives of this compound, has shown promising results. The use of sulfonyl sydnonimines and dibenzoazacyclooctyne (DIBAC) enables efficient release of these compounds, highlighting a novel method for the controlled release of drugs (Shao et al., 2018).

Role in Antibacterial Action

This compound derivatives play a role in the antibacterial action by competing with essential metabolites for enzyme sites on bacterial cells. This mechanism is crucial for understanding their bacteriostatic effect and guides the development of new antibacterial strategies (Wood, 1942).

Design and Synthesis for Antimicrobial Applications

The design and synthesis of N-sulfonamide derivatives, including those related to this compound, are researched for their antimicrobial properties. These studies focus on combining inhibitory activities against specific enzymes, highlighting the potential of these compounds in antimicrobial applications (Azzam et al., 2020).

Detection in Environmental Samples

Research has also been conducted on methods for detecting sulfonamides, including this compound derivatives, in environmental samples. This is crucial for monitoring the impact of these compounds on the environment and human health (Zhou & Fang, 2015).

Properties

IUPAC Name

dibenzofuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPSDEFFXLRCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.